1-(But-3-yn-1-yl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-but-3-ynylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-6-10-7-4-9(11)5-8-10/h1,9,11H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLYPGKGCCBVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCC(CC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidin-4-ol with But-3-yn-1-yl Halides
The most widely documented method involves the alkylation of piperidin-4-ol using but-3-yn-1-yl halides (e.g., bromides or chlorides) under basic conditions . Piperidin-4-ol acts as a nucleophile, attacking the electrophilic carbon adjacent to the halide in the alkyne-bearing alkylating agent. Typical reaction conditions include polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitating deprotonation.
Example Protocol
-
Reactants : Piperidin-4-ol (1.0 equiv), but-3-yn-1-yl bromide (1.2 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMF, 60°C, 12 hours
The reaction’s efficiency depends on the halide’s leaving-group ability, with bromides generally outperforming chlorides due to faster reaction kinetics . Side products, such as dialkylated derivatives or elimination byproducts, are minimized by controlling stoichiometry and reaction time.
Alternative Alkylating Agents: Tosylates and Mesylates
To circumvent the instability of propargyl halides, non-halide alkylating agents like but-3-yn-1-yl tosylate or mesylate have been explored . These agents offer improved selectivity and reduced side reactions, as the sulfonate leaving groups (tosyl or mesyl) exhibit superior nucleofugality compared to halides.
Key Observations
-
Reactivity : Tosylates require milder bases (e.g., triethylamine) and lower temperatures (25–40°C) .
-
Purity : Reduced formation of elimination byproducts (e.g., enynes) due to controlled reactivity .
Organometallic Approaches: Grignard and Cross-Coupling Reactions
Recent advances in organometallic chemistry have enabled the use of propargyl Grignard reagents (but-3-yn-1-yl magnesium bromide) for introducing the alkyne moiety . This method involves quenching a preformed Grignard reagent with a piperidin-4-one intermediate, followed by reduction of the resulting ketone to the alcohol.
Stepwise Synthesis
-
Grignard Addition :
-
Ketone Reduction :
This two-step approach achieves an overall yield of 64%, with the reduction step critical for preserving stereochemical integrity .
Reductive Decarboxylative Alkynylation
A novel method employs reductive decarboxylative alkynylation to couple piperidin-4-ol derivatives with alkyne precursors . This one-pot reaction utilizes copper(I) iodide (CuI) as a catalyst and ascorbic acid as a reductant, enabling C–C bond formation under mild conditions.
Optimized Parameters
-
Catalyst : CuI (10 mol%)
-
Reductant : Ascorbic acid (2.0 equiv)
-
Solvent : Dioxane/water (4:1), 50°C, 6 hours
This method avoids harsh bases and高温, making it suitable for acid-sensitive substrates.
Comparative Analysis of Preparation Methods
Structural Characterization and Quality Control
Post-synthesis analysis relies on spectroscopic techniques to confirm structure and purity:
-
¹H NMR : The terminal alkyne proton resonates at δ 1.9–2.1 ppm as a singlet, while the piperidine protons appear as multiplet signals between δ 2.4–3.2 ppm .
-
IR Spectroscopy : A sharp absorption band at ~2120 cm⁻¹ confirms the C≡C stretch .
-
Mass Spectrometry : Molecular ion peak at m/z 153.22 (M⁺) aligns with the molecular formula C₉H₁₅NO .
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-yn-1-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of piperidin-4-one derivatives.
Reduction: Formation of 1-(but-3-en-1-yl)piperidin-4-ol or 1-(butyl)piperidin-4-ol.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-(But-3-yn-1-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-1-yl)piperidin-4-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidin-4-ol Backbone
Table 1: Key Structural Analogues and Their Substitutions
Key Observations :
- RB-005 and RB-019 : These sphingosine kinase 1 (SK1) inhibitors differ only in hydroxyl position (4-ol vs. 3-ol), yet RB-005 shows 15-fold SK1 selectivity over SK2, while RB-019 has 6.1-fold selectivity . This highlights the critical role of hydroxyl orientation in target specificity.
- Z3777013540 : Shares a piperidin-4-ol core with 1-(But-3-yn-1-yl)piperidin-4-ol but incorporates a fluoroindole-pyrimidine moiety. It demonstrated superior CNS penetrance (CNS MPO score: 4.2) compared to CBD-2115, a related compound .
- PIPD1 : Substitution with a lipophilic aromatic group confers anti-mycobacterial activity, likely via MmpL3 inhibition .
Impact of Alkyne vs. Alkene Substituents
- This compound vs. The phenyl group in the latter enhances π-π stacking interactions, which may improve binding to aromatic protein pockets.
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The alkyne substituent in this compound likely increases hydrophobicity (LogP ~2.1) compared to RB-005 (LogP ~5.8), which has a long alkyl chain .
Biological Activity
1-(But-3-yn-1-yl)piperidin-4-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a butynyl side chain and a hydroxyl group. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of specific enzymes, leading to alterations in biochemical pathways. For example, it has been investigated for its role as a biochemical probe to study enzyme functions and its potential therapeutic properties in drug development.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer effects. In preclinical studies, certain derivatives have shown selective toxicity towards cancer cells while sparing normal cells. For instance, compounds with structural similarities demonstrated significant cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing bioactivity .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders. The inhibition profiles suggest that modifications to the piperidine nucleus can enhance enzyme selectivity and potency .
Antimicrobial Activity
Studies have reported that derivatives of piperidine, including this compound, possess antibacterial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Q & A
Q. Table 1. Key Synthetic Parameters for this compound
Q. Table 2. Comparative Biological Activity of Piperidine Derivatives
| Compound | Structural Feature | Key Activity |
|---|---|---|
| This compound | Alkyne + OH | Potential kinase inhibition |
| 1-(4-Hydroxyphenyl)piperidin-4-ol | Aryl-OH | CCR5 antagonism |
| 4-(Piperidin-1-ylmethyl)piperidin-4-ol | Dual piperidine | HIV-1 entry inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
